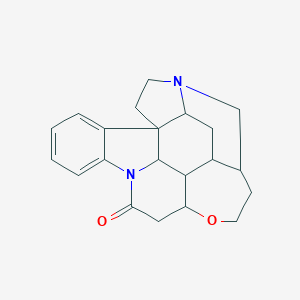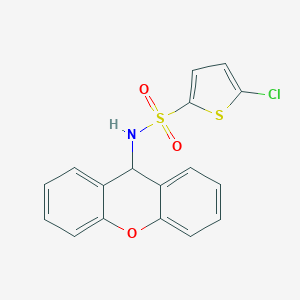
21,22-Dihydrostrychnidin-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21,22-Dihydrostrychnidin-10-one is a naturally occurring alkaloid that is found in the seeds of Strychnos ignatii. It is a member of the strychnine family of alkaloids and is structurally similar to strychnine. 21,22-Dihydrostrychnidin-10-one has been the subject of extensive research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 21,22-Dihydrostrychnidin-10-one is not fully understood. However, it is believed to work by binding to and inhibiting the activity of certain receptors in the nervous system. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 21,22-Dihydrostrychnidin-10-one has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. It has also been shown to reduce the activity of certain enzymes that are involved in the production of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 21,22-Dihydrostrychnidin-10-one in lab experiments is its potential therapeutic properties. It has been shown to have a positive effect on the nervous system and may be useful in the treatment of neurodegenerative diseases. However, one of the main limitations of using the alkaloid in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for research on 21,22-Dihydrostrychnidin-10-one. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the alkaloid's potential therapeutic properties in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 21,22-Dihydrostrychnidin-10-one and its potential side effects.
Méthodes De Synthèse
The synthesis of 21,22-Dihydrostrychnidin-10-one is a complex process that involves several steps. The most common method of synthesis involves the extraction of the alkaloid from the seeds of Strychnos ignatii. The extracted alkaloid is then purified through a series of chemical reactions to obtain the final product.
Applications De Recherche Scientifique
21,22-Dihydrostrychnidin-10-one has been the subject of extensive scientific research due to its potential therapeutic properties. Several studies have shown that the alkaloid has anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have a positive effect on the nervous system and may be useful in the treatment of neurodegenerative diseases.
Propriétés
Nom du produit |
21,22-Dihydrostrychnidin-10-one |
|---|---|
Formule moléculaire |
C21H24N2O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
3,4,4a,5,5a,7,8,13a,15,15a,15b,16-dodecahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline-14-one |
InChI |
InChI=1S/C21H24N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-4,12-13,16-17,19-20H,5-11H2 |
Clé InChI |
LUMNFZCZEDAQNJ-UHFFFAOYSA-N |
SMILES |
C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73 |
SMILES canonique |
C1COC2CC(=O)N3C4C2C5C1CN6CCC4(C6C5)C7=CC=CC=C73 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![2-amino-6-benzyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B270565.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![6-[(dibenzo[b,d]furan-2-yloxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B270572.png)
![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)
![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)